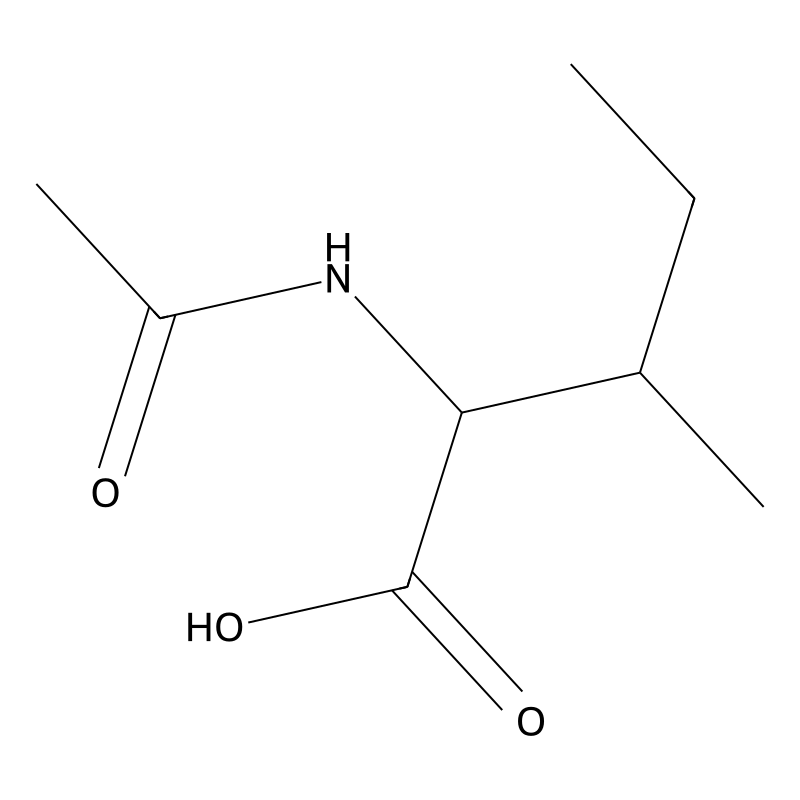N-Acetylisoleucine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
N-Acetylisoleucine is a derivative of the amino acid isoleucine, specifically modified by the addition of an acetyl group to its nitrogen atom. This compound belongs to the class of N-acyl-alpha amino acids, which are characterized by having an acyl group attached to the nitrogen of the amino acid. N-Acetylisoleucine is recognized for its role in biological systems and is involved in various metabolic processes. It is a biologically available form of isoleucine, which is one of the essential amino acids that humans must obtain through diet .
- Hydrolysis: N-Acetylisoleucine can be hydrolyzed back to isoleucine and acetic acid under acidic or basic conditions.
- Transamination: It may participate in transamination reactions, where the amino group is transferred to a keto acid, forming new amino acids.
- Deacetylation: The acetyl group can be removed enzymatically or chemically, regenerating isoleucine .
N-Acetylisoleucine exhibits various biological activities, primarily related to its role as a metabolite. It has been implicated in:
- Protein Modification: N-terminal acetylation, including that of isoleucine residues, plays a critical role in protein stability and function. Approximately 85% of human proteins are acetylated at their N-terminus, influencing their interactions and degradation .
- Metabolic Pathways: It participates in metabolic pathways associated with amino acid metabolism and protein synthesis. Its presence can affect cellular signaling and metabolic regulation .
N-Acetylisoleucine can be synthesized through several methods:
- Enzymatic Acetylation: The primary method involves the action of specific N-acetyltransferases that catalyze the transfer of an acetyl group from acetyl-CoA to isoleucine.
- Chemical Synthesis: It can also be synthesized through chemical methods involving the reaction of isoleucine with acetic anhydride or acetyl chloride under controlled conditions.
- Biosynthesis: In vivo synthesis occurs via metabolic pathways where L-isoleucine reacts with acetyl-CoA, facilitated by leucine N-acetyltransferase .
N-Acetylisoleucine has potential applications in various fields:
- Pharmaceuticals: It may serve as a precursor or active ingredient in drug formulations targeting metabolic disorders or conditions requiring modulation of protein function.
- Nutraceuticals: Its role as an amino acid derivative makes it relevant in dietary supplements aimed at enhancing muscle recovery and performance.
- Biochemical Research: Used in studies investigating protein modifications and metabolic pathways involving amino acids .
Research on N-acetylisoleucine's interactions focuses on its effects on protein function and metabolism. Key findings include:
- Protein Stability: N-terminal acetylation has been shown to enhance protein stability and influence folding pathways.
- Enzyme Interactions: Studies indicate that N-acetylated forms may interact differently with enzymes compared to their unmodified counterparts, affecting enzymatic activity and substrate specificity .
N-Acetylisoleucine shares structural similarities with other N-acetylated amino acids. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| N-Acetylleucine | N-acetyl-alpha amino acid | Derived from leucine; involved in protein stabilization. |
| N-Acetylcysteine | N-acetyl-alpha amino acid | Known for its antioxidant properties; widely used in medicine. |
| N-Acetylserine | N-acetyl-alpha amino acid | Plays roles in neurotransmission; important for brain function. |
| N-Acetylmethionine | N-acetyl-alpha amino acid | Involved in methylation processes; important for cellular functions. |
Uniqueness of N-Acetylisoleucine
N-Acetylisoleucine's uniqueness lies in its specific structural configuration derived from isoleucine, which allows it to participate uniquely in metabolic pathways related to branched-chain amino acids. Unlike other derivatives, it may have distinct effects on muscle metabolism and protein synthesis due to its branched-chain structure .








